Cas no 74337-30-7 (1,3-dibromo-5-(chloromethyl)benzene)
1,3-dibromo-5-(chloromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dibromo-5-(chloromethyl)benzene
- 3,5-dibromo-benzyl chloride
- 3,5-Dibrom-benzylchlorid
- AB64268
- 1,3-dibromo-5-chloromethylbenzene
- SureCN3507792
- 3,5-DIBROMOBENZYL CHLORIDE
- 3,5-dibromo-benzyl chloride; 3,5-Dibrom-benzylchlorid; AB64268; 1,3-dibromo-5-chloromethylbenzene; SureCN3507792; 3,5-DIBROMOBENZYL CHLORIDE; 3,5-dibromobenzyl chloride;
- OJXJOOTVXRKAQX-UHFFFAOYSA-N
- SCHEMBL3507792
- DB-165113
- 74337-30-7
-
- Inchi: 1S/C7H5Br2Cl/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2
- InChI Key: OJXJOOTVXRKAQX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(CCl)C=1)Br
Computed Properties
- Exact Mass: 283.84260g/mol
- Monoisotopic Mass: 281.84465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
1,3-dibromo-5-(chloromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010160-250mg |
3,5-Dibromobenzyl chloride |
74337-30-7 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013010160-500mg |
3,5-Dibromobenzyl chloride |
74337-30-7 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013010160-1g |
3,5-Dibromobenzyl chloride |
74337-30-7 | 97% | 1g |
$1579.40 | 2023-09-01 |
1,3-dibromo-5-(chloromethyl)benzene Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1,3-dibromo-5-(chloromethyl)benzene
1,3-Dibromo-5-(Chloromethyl)Benzene: A Comprehensive Overview
1,3-Dibromo-5-(chloromethyl)benzene (CAS No. 74337-30-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine atoms at positions 1 and 3, and a chloromethyl group at position 5. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1,3-dibromo-5-(chloromethyl)benzene involves a series of carefully controlled reactions, often utilizing bromination and chlorination techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, further enhancing the practicality of this compound.
One of the most notable applications of 1,3-dibromo-5-(chloromethyl)benzene is in the field of polymer chemistry. The compound serves as an intermediate in the production of high-performance polymers, where its bromine and chlorine substituents play crucial roles in cross-linking reactions. These polymers exhibit exceptional thermal stability and mechanical strength, making them ideal for use in aerospace and automotive industries.
In addition to its industrial applications, 1,3-dibromo-5-(chloromethyl)benzene has garnered significant attention in academic research due to its unique reactivity. Studies have demonstrated that the compound can undergo various nucleophilic substitutions and electrophilic aromatic substitutions under specific conditions. These reactions have opened new avenues for the development of novel organic compounds with tailored properties.
Recent research has also focused on the environmental impact of 1,3-dibromo-5-(chloromethyl)benzene. Scientists have investigated its biodegradation pathways and toxicity profiles to ensure safe handling and disposal practices. Findings indicate that the compound exhibits moderate toxicity to aquatic organisms, emphasizing the need for stringent safety protocols during its production and use.
The versatility of 1,3-dibromo-5-(chloromethyl)benzene extends to its role as a precursor in drug discovery efforts. Its ability to participate in complex molecular transformations has made it a valuable tool in medicinal chemistry, particularly in the synthesis of bioactive compounds with potential therapeutic applications.
In conclusion, 1,3-dibromo-5-(chloromethyl)benzene (CAS No. 74337-30-7) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, continues to drive innovation in both academic and industrial settings.
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